molecular formula C17H17ClO2 B8341189 1-(4-Benzyloxy-phenyl)-4-chloro-butan-1-one

1-(4-Benzyloxy-phenyl)-4-chloro-butan-1-one

Cat. No. B8341189
M. Wt: 288.8 g/mol
InChI Key: WEYYEZYEELMJJF-UHFFFAOYSA-N
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Patent
US07102008B2

Procedure details

4-Chloro-1-(4-hydroxy-phenyl)-butan-1-one (1.0 g, 5.03 mmol) and benzyl bromide (0.86 g, 5.03 mmol) were combined with potassium carbonate (2 g) in acetone (50 mL). The reaction was stirred over 2 days at room temperature and became a thick slurry. This was partitioned between ethyl acetate and water saturated KH2PO4. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated to give a semi-solid. The product was purified by FCC on silica gel eluting hexane:ethyl acetate (80:20, v:v) to give 1-(4-benzyloxy-phenyl)-4-chloro-butan-1-one (0.5 g, 35%) as a solid. MS found: (M+H)+=289.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)=[O:6].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:14]([O:13][C:10]1[CH:9]=[CH:8][C:7]([C:5](=[O:6])[CH2:4][CH2:3][CH2:2][Cl:1])=[CH:12][CH:11]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred over 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was partitioned between ethyl acetate and water saturated KH2PO4
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a semi-solid
CUSTOM
Type
CUSTOM
Details
The product was purified by FCC on silica gel
WASH
Type
WASH
Details
eluting hexane:ethyl acetate (80:20, v:v)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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